3-Ethyl-4-methylisoxazol-5-amine

説明

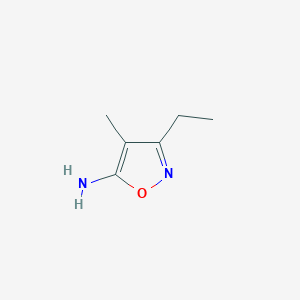

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethyl-4-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4(2)6(7)9-8-5/h3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAWJIRDEFGIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406111 | |

| Record name | 3-Ethyl-4-methylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153458-34-5 | |

| Record name | 3-Ethyl-4-methylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 3 Ethyl 4 Methylisoxazol 5 Amine and Congeners

Strategic Syntheses of the Isoxazole (B147169) Ring System with 5-Amino Functionality

The construction of the isoxazole ring, especially with a 5-amino substituent, can be achieved through several strategic synthetic routes. These methods range from classical cyclization reactions to modern multicomponent and metal-catalyzed approaches.

A foundational and widely employed method for synthesizing the isoxazole core involves the cyclization of a suitable precursor with hydroxylamine (B1172632) or its salts, most commonly hydroxylamine hydrochloride. sphinxsai.comresearchgate.net The general mechanism proceeds through the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net The initial step is typically a condensation reaction where hydroxylamine attacks one of the carbonyl groups to form an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the oxime's hydroxyl group on the second carbonyl, followed by dehydration, yields the isoxazole ring. mdpi.comrsc.org

For the synthesis of 5-aminoisoxazoles specifically, precursors containing a cyano group are often utilized. For instance, the reaction of ethyl arylthiocarbamoyl-cyanoacetates with hydroxylamine under reflux conditions affords 5-aminoisoxazoles in good yields. researchgate.net The formation of the 5-amino-isoxazole, as opposed to an isoxazolone, is attributed to the high electronegativity of the cyano group, which preferentially reacts with the nucleophilic oximino group during the cyclization step. researchgate.net A direct method for preparing 3-amino-5-methyl isoxazole, a close congener of the title compound, involves the ring closure of a hydrazone derivative with hydroxylamine under alkaline conditions. google.com

Variations of this method involve different starting materials that can act as 1,3-dicarbonyl synthons, such as α,β-unsaturated carbonyl compounds (chalcones) and 3-(dimethylamino)-1-arylprop-2-en-1-ones. sphinxsai.commdpi.comresearchgate.net These reactions demonstrate the versatility of using hydroxylamine salts for the construction of diverse isoxazole frameworks.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular complexity. mdpi.com This approach has been successfully applied to the synthesis of isoxazol-5(4H)-ones and 5-amino-isoxazoles. rsc.orgscielo.brrsc.org

A common MCR for isoxazol-5(4H)-ones involves the one-pot reaction of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. clockss.orgnih.govacgpubs.org This three-component cyclocondensation provides a straightforward route to 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net Similarly, novel 5-amino-isoxazole-4-carbonitriles have been synthesized in good yields through a multicomponent reaction between an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride. nih.govd-nb.info These MCRs are valued for their operational simplicity and ability to rapidly generate libraries of substituted isoxazoles from readily available starting materials. mdpi.com

| Reactants | Catalyst/Medium | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Aryl Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | 2-Aminopyridine / Water | Isoxazol-5(4H)-ones | Sustainable, appreciable yields | clockss.org |

| Aldehyde, β-ketoester, Hydroxylamine HCl | Propylamine-functionalized cellulose (B213188) / Water | 3,4-disubstituted isoxazol-5(4H)-ones | Bio-based catalyst, mild conditions, good to high yields | mdpi.com |

| Aldehyde, Malononitrile, Hydroxylamine HCl | K2CO3/Glycerol (DES) | 5-amino-isoxazole-4-carbonitriles | Environmentally friendly media, good yields, short reaction times | nih.govd-nb.info |

| Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Synthetic enzyme (synzyme) / Water | Isoxazol-5(4H)-one derivatives | Reusable catalyst, high activity | rsc.orgrsc.org |

Transition metal catalysis offers powerful and selective methods for the synthesis and functionalization of heterocyclic compounds, including isoxazoles. researchgate.net While many traditional methods exist, metal-catalyzed reactions provide alternative pathways, often with high regioselectivity. The most common transition metal-catalyzed route to isoxazoles is the (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This reaction is frequently catalyzed by copper(I) or ruthenium(II) complexes. nih.govrsc.org

Although highly effective, these methods often face drawbacks such as the cost, toxicity, and difficulty in removing the metal catalyst from the final product. nih.govrsc.org In the context of 5-amino isoxazoles, palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydroxylamine, carbon monoxide, and another component have been reported as a method for isoxazole synthesis. nih.gov More recent research has also focused on the transition-metal-mediated functionalization of a pre-formed isoxazole ring, which allows for the introduction of various substituents at specific positions. researchgate.netrsc.org

Implementation of Green Chemistry Principles in Isoxazole-5-amine Synthesis

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly guiding the development of new synthetic methodologies. researchgate.netjocpr.com The synthesis of isoxazoles has been a fertile ground for the application of these principles.

A significant advance in the green synthesis of isoxazoles is the replacement of volatile and toxic organic solvents with water. researchgate.net Water is an inexpensive, non-flammable, and environmentally benign medium, and its use can sometimes enhance reaction rates and selectivity. researchgate.netmdpi.comresearchgate.net Several efficient syntheses of isoxazole derivatives have been developed that proceed in aqueous media, often without the need for any catalyst. mdpi.comresearchgate.netnih.gov

To further enhance the sustainability of these reactions, a variety of green catalysts have been employed.

Organocatalysis : Small organic molecules that are free of toxic metals can effectively catalyze the formation of isoxazoles. Examples include the use of 2-aminopyridine, urea, tartaric acid, and chiral phosphoric acids to promote the synthesis of isoxazol-5(4H)-ones and other derivatives in water. researchgate.netclockss.orgresearchgate.netrsc.orgrsc.org These catalysts are often inexpensive and readily available.

Bio-based Catalysts : Enzymes and other biological materials are gaining traction as highly efficient and selective catalysts. Lipase has been used as a biocatalyst for the one-pot multicomponent synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones in water at room temperature. researchgate.net Other approaches have utilized synthetic enzymes (synzymes) or catalysts derived from renewable resources like cellulose, which can be recycled and reused multiple times. mdpi.comrsc.orgrsc.org

| Catalyst | Reaction Type | Solvent | Key Green Features | Reference |

|---|---|---|---|---|

| Tartaric Acid | Three-component synthesis of isoxazol-5(4H)-ones | Water | Biodegradable organocatalyst, atom efficiency, easy work-up | researchgate.net |

| Lipase | Three-component synthesis of isoxazol-5(4H)-ones | Water | Biocatalyst, mild room temperature conditions | researchgate.net |

| Propylamine-functionalized cellulose | Three-component synthesis of isoxazol-5(4H)-ones | Water | Renewable, recyclable catalyst, less waste generation | mdpi.com |

| Chiral Phosphoric Acid | Enantioselective addition of 5-amino-isoxazoles | Organic Solvent | Organocatalysis for asymmetric synthesis, high yields | rsc.orgrsc.org |

| Gluconic acid aqueous solution | Three-component synthesis of isoxazol-5(4H)-ones | Water (as part of GAAS) | Bio-based, recyclable solvent and catalyst | acgpubs.org |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

Multicomponent Reactions (MCRs) : As discussed previously, MCRs are prime examples of atom-economical reactions because they combine multiple starting materials into a single product with minimal or no byproducts. mdpi.com This maximizes the use of raw materials and simplifies purification processes.

Intramolecular Isomerization : Certain synthetic strategies involve intramolecular rearrangements, which are perfectly atom-economical (100%) as the product has the same molecular formula as the reactant. mdpi.com For example, the isomerization of 2-carbonyl-substituted 2H-azirines can be used to synthesize isoxazoles. mdpi.com

Waste Reduction Techniques : Beyond atom economy, other methods contribute to sustainability. The use of ultrasound irradiation can accelerate reactions, leading to shorter reaction times, reduced energy consumption, and often higher yields with fewer byproducts. rsc.orgpreprints.org The development of recyclable catalysts, such as propylamine-functionalized cellulose or synthetic enzymes, is another key strategy that minimizes waste by allowing the catalyst to be recovered and used in subsequent reaction cycles. mdpi.comrsc.org These approaches, combined with the use of green solvents like water, create a holistic, sustainable framework for the synthesis of 3-Ethyl-4-methylisoxazol-5-amine and its congeners. researchgate.netpreprints.org

Regioselective Functionalization Strategies for 3,4-Disubstituted Isoxazoles

The introduction of functional groups at specific positions on a pre-formed 3,4-disubstituted isoxazole ring is a powerful approach for generating diverse molecular architectures. Key strategies to achieve this regioselectivity include C-H activation, directed metalation, and the functionalization of pre-installed leaving groups.

One of the most effective methods for the regioselective functionalization of heterocycles is through directed metalation, often followed by quenching with an electrophile. This strategy relies on a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific, usually adjacent, position. While this method is well-established for many aromatic and heterocyclic systems, its application to 3,4-dialkylisoxazoles is an area of ongoing investigation. The inherent electronic properties of the isoxazole ring and the nature of the substituents at the 3 and 4 positions play a critical role in directing the site of metalation.

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis and have been applied to the functionalization of isoxazoles. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. For 3,4-disubstituted isoxazoles, this often involves the initial preparation of a halogenated isoxazole, which can then be subjected to various coupling conditions to introduce a wide range of substituents.

A notable example of this approach is the palladium-catalyzed coupling of 5-alkylthio-3-aryl-4-iodoisoxazoles with arylboronic acids. This reaction provides a direct route to 5-alkylthio-3,4-diarylisoxazoles, demonstrating the feasibility of functionalizing the C5 position of a polysubstituted isoxazole. researchgate.net

Furthermore, the synthesis and reactivity of isoxazole-containing boronic acids and their esters have opened up new avenues for regioselective functionalization. These compounds serve as versatile building blocks in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or vinyl groups at a specific position on the isoxazole ring. The commercial availability of reagents like 3,5-dimethylisoxazole-4-boronic acid, pinacol (B44631) ester, underscores the utility of this approach for functionalizing the isoxazole core.

The following table summarizes representative examples of regioselective functionalization reactions on isoxazole derivatives, highlighting the conditions and outcomes of these synthetic transformations.

Table 1: Regioselective Functionalization of Isoxazole Derivatives

| Isoxazole Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Alkylthio-3-aryl-4-iodoisoxazole | Arylboronic acid, Pd catalyst | 5-Alkylthio-3,4-diarylisoxazole | Good | researchgate.net |

| 2-Bromo-5-phenyl-1,3,4-oxadiazole | Phenylboronic acid derivatives, Pd(PPh₃)₄, Na₂CO₃ | 2,5-Diaryl-1,3,4-oxadiazole | 85-93 | mdpi.com |

| 5-Substituted 3,4-dihalo-2(5H)-furanone | Terminal alkynes, Pd(PPh₃)₄, CuI, KF, Toluene | 2(5H)-Furanone derivatives with enediyne structure | Moderate to Good | sioc-journal.cn |

| Bromine-substituted 2-phenyl-4-N,N-dimethylaminoquinazolines | Boronic acid pinacol ester of 2,5-diphenyl-1,3,4-oxadiazole, Pd(dppf)Cl₂, Na₂CO₃, Bu₄NBr | Quinazolinylphenyl-1,3,4-oxadiazole derivatives | - | nih.gov |

Investigative Studies on the Chemical Reactivity and Derivatization of 3 Ethyl 4 Methylisoxazol 5 Amine Scaffold

Reactions at the 5-Amino Moiety for Structural Expansion

The primary amino group at the C5 position is a key handle for molecular elaboration, acting as a potent nucleophile. This functionality readily participates in condensation and cyclization reactions, enabling the synthesis of a diverse array of more complex molecular architectures.

The nucleophilic character of the 5-amino group facilitates its reaction with a wide range of electrophilic partners. Primary amines are known to react with carbonyl compounds via nucleophilic addition to form intermediate hemiaminals, which can then dehydrate to form stable imines (Schiff bases). nih.gov This classic reactivity extends to 3-Ethyl-4-methylisoxazol-5-amine.

Research on analogous aminoisoxazoles demonstrates that the amino group readily attacks activated enol ethers. For instance, the reaction of 3-amino-5-methylisoxazole (B124983) with diethyl ethoxymethylenemalonate results in the formation of an isoxazolyl enamine intermediate. Similarly, reactions with α-diazocarbonyl compounds can be controlled to produce N-isoxazole amides under thermal conditions, showcasing a Wolff rearrangement pathway. nih.gov The condensation with various benzaldehydes to form the corresponding Schiff bases is also a well-established transformation for aminoazoles. nih.govresearchgate.net These reactions highlight the potential for creating new C-N bonds and expanding the molecular framework.

| Electrophile Type | Specific Reactant Example | Product Type | Reference |

|---|---|---|---|

| Activated Enol Ether | Diethyl ethoxymethylenemalonate | Isoxazolyl Enamine | |

| α-Diazocarbonyl Compound | α-diazoacetate | N-Isoxazole Amide (via Wolff Rearrangement) | nih.gov |

| Aldehyde | 4-Nitrobenzaldehyde | Schiff Base (Imine) | researchgate.net |

| Isothiocyanate | Arylisothiocyanate | N-Aryl-N'-(isoxazolyl)thiourea | researchgate.net |

The strategic reaction of the 5-amino group with bifunctional electrophiles provides a direct route to novel fused heterocyclic systems, where a new ring is constructed onto the isoxazole (B147169) core. These annulation reactions are of significant interest for generating structurally complex molecules with potential applications in medicinal chemistry and materials science.

A prominent example is the reaction with diethyl ethoxymethylenemalonates. While the initial step is a condensation reaction to form an enamine, subsequent intramolecular cyclization under thermal conditions (e.g., refluxing in xylene) leads to the formation of isoxazolo[2,3-a]pyrimidinones. The reaction proceeds via nucleophilic attack of the isoxazole ring nitrogen onto one of the ester carbonyls of the side chain.

Furthermore, 5-aminoisoxazoles can act as dienophiles or nucleophiles in dearomative [3+2] annulation reactions. dntb.gov.uaresearchgate.net For example, reactions with quinone monoimines or quinone imine ketals, often catalyzed by a Lewis acid like Sc(OTf)₃ or a chiral phosphoric acid, can produce highly complex, spirocyclic, or bridged isoxazoline-fused dihydrobenzofurans. dntb.gov.uaresearchgate.net These transformations build multiple stereocenters in a single step, offering efficient access to three-dimensional molecular scaffolds.

| Reactant | Reaction Type | Fused System Formed | Reference |

|---|---|---|---|

| Diethyl ethoxymethylenemalonate | Condensation-Intramolecular Cyclization | Isoxazolo[2,3-a]pyrimidinone | |

| Quinone Monoimines | Enantioselective Dearomative [3+2] Annulation | (Bridged) Isoxazoline fused Dihydrobenzofuran | dntb.gov.ua |

| Quinone Imine Ketals | Sc(OTf)₃-Catalyzed Dearomative [3+2] Annulation | Indoline-fused Isoxazoline | researchgate.net |

| Isatin-derived N-Boc ketimines | Enantioselective aza-Friedel–Crafts Reaction | 3-Isoxazole 3-amino-oxindole | rsc.org |

Chemical Transformations and Modifications of the 3-Ethyl and 4-Methyl Substituents

While reactions at the amino group are common, the alkyl substituents at the C3 and C4 positions offer additional sites for chemical modification, allowing for fine-tuning of the molecule's properties.

The ethyl and methyl groups, while generally unreactive, can be subjected to functional group interconversions, although this often requires specific reagents or conditions. Research into related heterocyclic systems provides a basis for potential transformations. For example, methods have been developed for the late-stage deoxofluorination of hydroxymethyl groups on isoxazoles to yield fluoromethyl derivatives. nih.gov This suggests a potential two-step pathway for the subject compound: selective oxidation of the 4-methyl group to a hydroxymethyl group, followed by fluorination.

Another established transformation is the conversion of alkyl groups to azido-methyl groups via a halogenation-azide exchange sequence. acs.org This would involve a radical halogenation of the methyl or ethyl side chain to introduce a bromine or chlorine atom, followed by nucleophilic substitution with an azide (B81097) source. Such transformations would convert the simple alkyl substituents into valuable functional handles for further derivatization via click chemistry or reduction to an amine.

Exploration of Electrophilic and Nucleophilic Substitutions on the Isoxazole Nucleus

Direct substitution on the isoxazole ring of this compound is challenging due to its fully substituted nature. In typical isoxazole chemistry, electrophilic aromatic substitution preferentially occurs at the C4 position. reddit.comclockss.org Since this position is occupied by a methyl group in the target compound, this classical substitution pathway is blocked.

For substitution to occur on the nucleus, it would likely require displacement of an existing group. Nucleophilic aromatic substitution (SNAr) is a plausible pathway if a suitable leaving group is present. Studies have shown that a nitro group at the C5 position of an isoxazole ring can be efficiently displaced by various nucleophiles. rsc.org While the amino group of the title compound is a poor leaving group, its conversion to a diazonium salt could potentially enable nucleophilic substitution, although this might be complicated by the inherent instability of such intermediates.

Transformations of the isoxazole ring itself often proceed through ring-opening/rearrangement pathways rather than direct substitution on a fully substituted core. The inherent strain of the N-O bond can facilitate cleavage under certain reductive or acidic/basic conditions, leading to different heterocyclic or acyclic products. Therefore, the reactivity of the nucleus is more likely to involve transformations that leverage the existing functional groups or proceed via non-substitutive pathways.

Advanced Spectroscopic and Crystallographic Characterization of 3 Ethyl 4 Methylisoxazol 5 Amine and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, Solid-State NMR)

High-field NMR spectroscopy is a cornerstone for the structural elucidation of 3-Ethyl-4-methylisoxazol-5-amine and its derivatives.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For isoxazole (B147169) derivatives, characteristic chemical shifts are observed for the protons and carbons of the ethyl and methyl groups, as well as for the isoxazole ring itself. acs.orgrsc.org The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) are crucial for assigning specific atoms to their corresponding peaks. acs.org For instance, in related isoxazole structures, the protons of the ethyl group typically appear as a triplet and a quartet, while the methyl group protons present as a singlet. rsc.org The carbon signals for the ethyl and methyl groups, as well as the aromatic carbons of the isoxazole ring, can be precisely assigned using ¹³C NMR. rsc.orgnih.gov

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity between atoms. nih.gov COSY spectra reveal proton-proton couplings, helping to trace the ethyl group's spin system. HMBC experiments are particularly valuable for connecting protons to carbons that are two or three bonds away, which aids in confirming the substitution pattern on the isoxazole ring. nih.gov These techniques are essential for unambiguously assigning the structure of complex isoxazole derivatives. nih.govresearchgate.net

Solid-State NMR: Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. iastate.edu For heterocyclic isomers like isoxazoles, ¹³C{¹⁴N} RESPDOR (Rotational-Echo Double-Resonance) solid-state NMR experiments can act as an "attached nitrogen test," allowing for clear differentiation between isomers based on the number of C-N bonds. iastate.edu This technique is particularly useful for confirming the structure of crystalline derivatives of this compound.

Table 1: Representative NMR Data for Isoxazole Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H | 0.9 - 1.5 | Triplet | Methyl protons of the ethyl group |

| ¹H | 2.5 - 3.0 | Quartet | Methylene protons of the ethyl group |

| ¹H | 2.0 - 2.5 | Singlet | Methyl group protons |

| ¹³C | 10 - 20 | - | Methyl carbon of the ethyl group |

| ¹³C | 20 - 30 | - | Methylene carbon of the ethyl group |

| ¹³C | 8 - 15 | - | Methyl carbon |

| ¹³C | 100 - 170 | - | Isoxazole ring carbons |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the derivative.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and obtaining a unique "molecular fingerprint" of a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to specific vibrational modes. Key absorptions include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching vibrations for the ethyl and methyl groups (around 2850-3000 cm⁻¹), and C=N stretching of the isoxazole ring (often observed in the 1600-1650 cm⁻¹ range). e-bookshelf.dersc.org The presence and position of these bands can confirm the presence of the respective functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N bonds within the isoxazole ring are expected to show strong Raman scattering. researchgate.net This technique is particularly useful for studying the skeletal vibrations of the heterocyclic ring.

Table 2: Key Vibrational Frequencies for Isoxazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Isoxazole Ring (C=N) | Stretching | 1600 - 1650 |

| Isoxazole Ring (C=C) | Stretching | 1500 - 1600 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

HRMS: HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. rsc.orgnih.gov This is a critical step in confirming the identity of newly synthesized compounds. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the sample. nih.gov

Fragmentation Pathway Analysis: By analyzing the fragment ions produced in the mass spectrometer, it is possible to deduce the structure of the molecule. The fragmentation of the isoxazole ring often involves characteristic cleavage patterns, which can provide further structural confirmation. The stability of the isoxazole ring and the nature of its substituents will influence the fragmentation pathways.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state. For derivatives of this compound that form suitable crystals, X-ray diffraction can definitively confirm the molecular structure and provide insights into the packing of molecules in the crystal lattice. rsc.orgrsc.org

Advanced Analytical Separations Coupled with Mass Spectrometry (LC-MS, UPLC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are widely used to assess the purity of a sample and to confirm the identity of its components. acs.orgnih.gov The retention time from the chromatography provides an additional layer of identification, while the mass spectrum confirms the molecular weight of the eluting compound. These techniques are invaluable for quality control in the synthesis of this compound and its derivatives.

Electrochemical Behavior Analysis via Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. nih.gov By applying a varying potential to an electrode immersed in a solution of the analyte, the resulting current is measured. The cyclic voltammogram provides information about the oxidation and reduction potentials of the molecule. For isoxazole derivatives, CV can be used to investigate the ease with which they undergo electron transfer reactions. rsc.orgresearchgate.net The electrochemical behavior is influenced by the electronic properties of the substituents on the isoxazole ring. rsc.orgnih.gov Studies on related isoxazole compounds have shown that they can undergo irreversible oxidation processes. researchgate.netelectrochemsci.org

Mechanistic and Biological Activity Investigations of Isoxazole 5 Amine Derivatives

Antimicrobial Efficacy Profiling and Underlying Mechanisms

No studies were identified that specifically assessed the antimicrobial efficacy of 3-Ethyl-4-methylisoxazol-5-amine. Research on other isoxazole (B147169) derivatives, such as isoxazole-4-carbohydrazides and isoxazolo[5,4-d]pyrimidin-4-ones, has shown some weak to mild antibacterial activity against various Gram-positive and Gram-negative bacteria. researchgate.net Additionally, certain sulfonamide derivatives incorporating a 5-methylisoxazol-3-yl moiety have been investigated for their potential antibacterial properties. nih.gov However, these findings are not directly applicable to this compound.

Broad-Spectrum Antibacterial and Antifungal Activity Assessment

There is no available data from broad-spectrum screening of this compound against a panel of bacterial and fungal pathogens. Consequently, no data tables of minimum inhibitory concentrations (MIC) or other measures of antimicrobial activity can be provided for this compound.

Elucidation of Molecular Targets and Pathways in Pathogen Inhibition

As no antimicrobial activity has been reported for this compound, there have been no subsequent investigations into its potential molecular targets or the pathways through which it might inhibit pathogen growth.

Anticancer Potential and Cellular Modalities

No published research was found regarding the anticancer potential or cellular effects of this compound. While various other isoxazole-containing compounds have been explored for their cytotoxic and antiproliferative effects, this specific molecule has not been the subject of such studies.

Cytotoxicity and Antiproliferative Effects Against Human Cancer Cell Lines

There are no available reports on the in vitro cytotoxicity or antiproliferative activity of this compound against any human cancer cell lines. Therefore, no data table summarizing such findings can be presented.

Enzymatic Inhibition (e.g., Cyclooxygenases, Elastase) and Receptor Binding Studies

No studies have been published detailing the enzymatic inhibition or receptor binding properties of this compound. Research into the inhibition of enzymes like cyclooxygenases or elastase has been conducted on other isoxazole derivatives, but not on this specific compound.

Induction of Apoptosis and Cell Cycle Perturbation Studies

In the absence of any primary cytotoxicity data, there have been no further mechanistic studies to determine if this compound can induce apoptosis or cause cell cycle arrest in cancer cells.

Anti-inflammatory Effects and Immunomodulation

Isoxazole derivatives have emerged as a significant class of compounds with potent anti-inflammatory and immunomodulatory properties. mdpi.com Their mechanisms of action often involve the modulation of key inflammatory pathways and cellular responses.

A notable example of an isoxazole-containing drug with immunomodulatory effects is Leflunomide, which is used in the treatment of rheumatoid arthritis. mdpi.com The anti-inflammatory and immunosuppressive actions of many isoxazole derivatives are attributed to their ability to regulate immune cell proliferation and cytokine production. mdpi.comnih.gov

Studies on various 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have demonstrated their significant immunological activity. science24.com For instance, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). nih.gov The potency of these compounds was influenced by the nature of the substituent, with some derivatives showing dose-dependent immunosuppressive to immunostimulatory effects. nih.gov

Furthermore, certain isoxazole derivatives have shown the ability to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comscience24.com For example, indolyl–isoxazolidine compounds have been reported to significantly inhibit LPS-induced TNF-α and IL-6 production in macrophage-like THP-1 cells. mdpi.com The anti-inflammatory activity of some derivatives is comparable to that of established drugs like indomethacin. mdpi.com

The immunomodulatory effects of isoxazole derivatives are not limited to suppression. Some compounds have been found to possess immunostimulatory properties, suggesting their potential application in conditions requiring an enhanced immune response, such as in patients undergoing chemotherapy. mdpi.com For instance, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been shown to modulate T-cell subsets and enhance antibody production in mice, indicating their potential as adjuvants for vaccines. mdpi.com

| Compound Class | Model | Key Findings | Reference(s) |

| N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | Human PBMCs | Inhibition of PHA-induced proliferation. | nih.gov |

| Indolyl–isoxazolidines | Macrophage THP-1 cells, mouse models | Inhibition of LPS-induced TNF-α and IL-6 production; anti-inflammatory effects in carrageenan test. | mdpi.com |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides | Mice and human blood cells | Suppression of PHA-induced PBMC proliferation; weak suppression of LPS-induced TNF-α production. | science24.com |

| Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Mouse lymphoid organs | Modulation of T-cell subsets and B-cell levels; enhanced anti-SRBC antibody production. | mdpi.com |

Exploration of Other Pharmacological Activities (e.g., Antinociceptive, Antithrombotic, Neuroprotective)

Beyond their anti-inflammatory and immunomodulatory actions, isoxazole derivatives have been investigated for a range of other pharmacological activities.

Antinociceptive Activity: Several studies have highlighted the potential of isoxazole derivatives as analgesic agents. For instance, a series of pyrazolyl isoxazoles displayed antinociceptive efficacy comparable to standard drugs like pentazocine (B1679294) and aspirin. nih.gov The mechanism of action for some of these compounds may involve the modulation of pain pathways. For example, some benzoxazole (B165842) derivatives, which share a similar heterocyclic core, have been shown to exert their antinociceptive effects by modulating glutamatergic and TRPV1 receptor signaling pathways. europeanreview.org

Antithrombotic Activity: The isoxazole scaffold has also been utilized in the design of novel antithrombotic agents. A series of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives were synthesized and found to be potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade. nih.gov One derivative, in particular, exhibited very strong FXa inhibitory activity and excellent anticoagulant effects in human plasma. nih.gov Furthermore, combinatorial libraries of isoxazole-based compounds have been generated and evaluated for their in vivo antithrombin activity, demonstrating the potential of this chemical class in the development of new antithrombotic drugs. nih.gov

Neuroprotective Effects: The neuroprotective potential of isoxazole derivatives is an emerging area of research. nih.gov While direct evidence for this compound is lacking, the broader class of isoxazoles shows promise in this domain.

| Pharmacological Activity | Compound Class | Key Findings | Reference(s) |

| Antinociceptive | Pyrazolyl isoxazoles | Efficacy comparable to pentazocine and aspirin. | nih.gov |

| Antithrombotic | Isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives | Potent Factor Xa inhibitors with excellent anticoagulant effects. | nih.gov |

| Antithrombotic | Isoxazole-based combinatorial libraries | Demonstrated in vivo antithrombin activity. | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Derivation for Lead Optimization

The diverse pharmacological activities of isoxazole derivatives are intricately linked to their chemical structures. Understanding the structure-activity relationships (SAR) is crucial for the design and optimization of new drug candidates.

For anti-inflammatory and immunomodulatory activities, the nature and position of substituents on the isoxazole ring and any attached phenyl rings play a critical role. mdpi.com For example, in a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, the introduction of hydroxyl groups on the phenyl ring was found to enhance the immunosuppressive potency. nih.gov Specifically, a 2,4-dihydroxy phenyl substituent resulted in the most active compound in the series for inhibiting PBMC proliferation. nih.gov

In the context of antithrombotic agents, SAR studies of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives revealed that a 4-acetoxyl substituted derivative displayed the strongest FXa inhibitory activity. nih.gov Docking studies suggested that the pyrimidone ring and the carbonyl group in the P1 moiety were crucial for binding to the active site of FXa. nih.gov

For antinociceptive activity, the SAR of pyrazolyl isoxazoles indicated that specific substitutions were necessary for potent effects. nih.gov Similarly, for other pharmacological activities, the presence of specific functional groups and their spatial arrangement dictates the biological response. The synthesis of various 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles and their subsequent QSAR studies have helped in developing models to predict anti-inflammatory activity. nih.gov

The general consensus from various studies is that the isoxazole ring serves as a vital scaffold, and modifications at different positions can lead to a wide range of biological activities, from immunosuppression to immunostimulation. nih.govnih.gov This highlights the versatility of the isoxazole core in medicinal chemistry and underscores the potential for discovering novel therapeutic agents through systematic structural modifications.

Strategic Applications in Modern Drug Discovery and Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate and Building Block

3-Ethyl-4-methylisoxazol-5-amine serves as a crucial intermediate in the synthesis of more complex molecules. The presence of a reactive amino group on the isoxazole (B147169) core allows for a variety of chemical transformations, making it a valuable starting material for constructing diverse molecular architectures. lookchem.com The isoxazole ring itself, while aromatic, contains a weak nitrogen-oxygen bond that can be cleaved under certain conditions, offering a pathway to different heterocyclic systems or acyclic compounds. nih.gov

The reactivity of the amino group in amino-isoxazoles has been exploited in condensation reactions with various electrophiles. For instance, 5-amino-3-methylisoxazole (B44965) has been shown to react with activated enol ethers. These reactions, depending on the specific enol ether used, can lead to the formation of isoxazolyl enamines or cyclize further to produce isoxazolopyrimidinones. This reactivity highlights the potential of this compound to participate in similar transformations, paving the way for the synthesis of fused heterocyclic systems.

Furthermore, the isoxazole core can be functionalized through various reactions, including bromination, iodination, and arylation, expanding the range of accessible derivatives. scilit.com The ability to introduce different substituents at various positions on the ring is critical for fine-tuning the properties of the final molecule, whether for biological activity or material science applications.

Design and Development of Novel Therapeutic Agents Based on the Isoxazole Scaffold

The isoxazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs. nih.govresearchgate.net Its presence in a molecule can influence its physicochemical properties, such as solubility and metabolic stability, and can also play a direct role in binding to biological targets. The diverse biological activities associated with isoxazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their therapeutic potential. scilit.comnih.govresearchgate.net

The specific substitution pattern of this compound provides a unique framework for the design of new therapeutic agents. The ethyl and methyl groups can influence the compound's lipophilicity and steric interactions with a target protein, while the amino group provides a key site for modification and interaction with biological macromolecules.

Rational Drug Design for Targeted Therapies and Multi-Targeted Approaches

Rational drug design relies on a deep understanding of the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. The isoxazole ring, with its defined geometry and electronic properties, is an attractive scaffold for such an approach.

The development of VX-970 (M6620), an inhibitor of the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, provides a compelling example of rational drug design involving an isoxazole moiety. nih.gov ATR kinase is a critical component of the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents. nih.gov The design of VX-970 was based on a 2-aminopyrazine (B29847) core, and the incorporation of an isoxazole ring was part of the optimization of intra- and intermolecular polar interactions to achieve potent and selective inhibition. nih.gov This highlights how the isoxazole scaffold can be integrated into a larger molecule to achieve a desired biological activity.

Furthermore, the versatility of the isoxazole ring allows for its use in the development of multi-targeted therapies, an emerging paradigm in drug discovery aimed at addressing complex diseases by simultaneously modulating multiple biological targets. The ability to functionalize the isoxazole ring at different positions enables the creation of molecules with distinct pharmacophores capable of interacting with different targets.

Precursors for Clinically Relevant Pharmaceuticals (e.g., Sulfonamide Antibiotics)

Amino-isoxazoles are key precursors in the synthesis of certain classes of pharmaceuticals, most notably sulfonamide antibiotics. Sulfamethoxazole, a widely used antibiotic, contains a 5-methylisoxazole (B1293550) moiety attached to a sulfonamide group. nih.govresearchgate.net The synthesis of such drugs often involves the reaction of an amino-isoxazole with a sulfonyl chloride derivative.

While the specific use of this compound as a direct precursor to a marketed sulfonamide is not explicitly detailed in the provided search results, the chemical principles are directly applicable. The amino group of this compound would be expected to react with sulfonyl chlorides to form the corresponding sulfonamide derivatives. The ethyl and methyl substituents on the isoxazole ring would differentiate the resulting molecule from sulfamethoxazole, potentially leading to altered pharmacokinetic and pharmacodynamic properties. This highlights its potential as a building block for creating novel sulfonamide-based therapeutic agents.

Future Directions and Prospective Research Avenues

Innovation in Catalytic Systems for Isoxazole (B147169) Functionalization

The functionalization of the isoxazole core is a key area for unlocking the potential of derivatives like 3-Ethyl-4-methylisoxazol-5-amine. Modern organic synthesis is increasingly reliant on sophisticated catalytic systems to achieve selective and efficient transformations.

Transition metal-mediated C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds. nasa.gov Catalysts based on rhodium and palladium have shown remarkable efficacy in the regioselective alkylation, alkenylation, and alkynylation of azoles. researchgate.net For a compound such as this compound, these methods could enable the introduction of diverse functional groups at various positions on the isoxazole ring or the alkyl side chains, leading to a library of new analogues for screening.

Photocatalysis represents another frontier, offering mild and environmentally friendly reaction conditions. wikipedia.orgmdpi.com Visible-light-induced photocatalysis, often employing ruthenium or iridium complexes, can facilitate a range of transformations, including the synthesis of substituted oxazoles from readily available precursors. wikipedia.orgmdpi.compreprints.org The application of such methods could provide novel synthetic routes to this compound itself or its further derivatization.

Furthermore, the use of hypervalent iodine(III) species as catalysts for the intramolecular oxidative cycloaddition of aldoximes presents an efficient pathway to polycyclic isoxazole derivatives. nih.gov This strategy could be adapted to create fused ring systems incorporating the this compound scaffold, expanding its structural diversity and potential applications. The development of novel catalysts, including magnetic sulfonated polysaccharides, also offers green and efficient alternatives for the synthesis of isoxazole derivatives. researchgate.net

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational and experimental approaches is revolutionizing drug discovery and materials science. For a molecule like this compound, this synergy can accelerate the identification of promising applications and guide synthetic efforts.

In silico techniques, such as molecular docking, are invaluable for predicting the binding affinity of isoxazole derivatives to biological targets. researchgate.netpreprints.orgresearchgate.net By modeling the interactions of this compound and its virtual analogues with the active sites of enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic activity. For instance, studies on other isoxazole derivatives have successfully used molecular docking to identify potent inhibitors of enzymes like cyclooxygenases (COX). researchgate.net

Furthermore, computational tools like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can assess the drug-likeness and pharmacokinetic profiles of new compounds at an early stage. researchgate.net This allows for the early identification and mitigation of potential liabilities, saving significant time and resources in the drug development pipeline.

The experimental validation of computational predictions is crucial. High-throughput screening of synthesized compounds against relevant biological targets can confirm the in silico findings and identify lead candidates for further optimization. This iterative cycle of computational design, synthesis, and experimental testing is a powerful paradigm for accelerating the discovery of new bioactive molecules based on the this compound scaffold.

Bioconjugation Strategies and Prodrug Development for Enhanced Efficacy

Bioconjugation and prodrug strategies offer powerful means to improve the therapeutic index of drug candidates by enhancing their targeting, delivery, and pharmacokinetic properties. These approaches are highly relevant for exploring the potential of this compound in medicine.

Bioconjugation involves linking a pharmacologically active molecule to a larger biomolecule, such as a peptide, antibody, or sugar, to direct it to a specific site of action. researchgate.netmdpi.com For instance, conjugating an isoxazole derivative to a tumor-targeting peptide could enhance its delivery to cancer cells, thereby increasing its efficacy and reducing systemic toxicity. rsc.org The amine group in this compound provides a convenient handle for such conjugation reactions.

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach can be used to overcome challenges such as poor solubility, instability, or off-target toxicity. nasa.gov Leflunomide, an isoxazole-based drug, is a classic example of a prodrug that is metabolized to its active form, teriflunomide. wikipedia.org Similarly, this compound could be modified into a prodrug that releases the active aminisoxazole moiety under specific physiological conditions, for example, in the acidic microenvironment of a tumor.

Nanotechnology-based delivery systems, such as nano-emulgels, also hold promise for improving the cellular permeability and therapeutic effect of isoxazole derivatives. rsc.org Encapsulating this compound or its derivatives within such nanocarriers could enhance their bioavailability and targeted delivery.

Exploration of Isoxazole-Amine Derivatives in Materials Science

Beyond the realm of medicine, isoxazole-containing compounds are finding increasing applications in materials science due to their unique electronic and photophysical properties. The exploration of this compound and its derivatives in this field could lead to the development of novel functional materials.

Polymers: Poly(arylene ether isoxazole)s have been synthesized and shown to possess high thermal stability, making them candidates for high-performance polymers. nasa.gov The incorporation of the this compound moiety into polymer backbones could impart specific properties, such as altered solubility, thermal behavior, or the ability to coordinate with metal ions. The synthesis of polyisoxazoles from bio-based resources, such as fatty acids, is also an emerging area of research with a focus on sustainability. rsc.org

Organic Electronics: Isoxazole derivatives have been investigated for their potential use in organic electronics, including as semiconductors and in liquid crystals. researchgate.netresearchgate.net The conjugated π-system of the isoxazole ring, combined with the electronic influence of the amine and alkyl groups, could lead to materials with interesting charge-transport properties. These materials could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells.

Fluorescent Materials and Sensors: The isoxazole scaffold is also a component of some fluorescent materials. preprints.org The amine group in this compound could be functionalized with chromophores to create novel fluorescent probes for sensing applications, for example, for the detection of metal ions.

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

A fundamental understanding of how isoxazole derivatives interact with biological systems at the molecular level is paramount for the rational design of new therapeutic agents. While specific data for this compound is not yet available, general principles derived from studies of other isoxazoles can guide future research.

The isoxazole ring is a versatile pharmacophore capable of participating in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. nih.gov The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for interactions with aromatic residues in protein binding sites. nih.gov The amine group of this compound can act as a hydrogen bond donor and can be protonated at physiological pH, enabling ionic interactions.

The substituents on the isoxazole ring play a crucial role in modulating its biological activity. The ethyl and methyl groups on this compound will influence its lipophilicity and steric profile, which in turn will affect its binding to target proteins and its pharmacokinetic properties.

Future research should aim to elucidate the specific molecular targets of this compound and its derivatives. Techniques such as photoaffinity labeling, where a photoreactive group is attached to the molecule to covalently label its binding partners, could be employed. wikipedia.org X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level pictures of how these compounds bind to their targets, revealing the key interactions that determine their activity and selectivity. This detailed mechanistic insight is essential for the structure-based design of more potent and selective isoxazole-based drugs.

Q & A

Q. What are the common synthetic routes for 3-Ethyl-4-methylisoxazol-5-amine?

The synthesis of isoxazol-5-amine derivatives often involves cyclocondensation or self-condensation reactions. For example, β-(isoxazol-5-yl) enamines can undergo self-condensation under acidic conditions (e.g., acetyl chloride or HCl) to form complex polyisoxazolyl structures . A typical protocol includes:

Reacting β-(isoxazol-5-yl) enamines with acetyl chloride at room temperature.

Acid-mediated cyclization to yield 1,3-diisoxazolyl-1,3-dieneamines or 1,3,5-triisoxazolyl benzenes.

Purification via column chromatography and structural validation using NMR and X-ray crystallography.

Q. How is the molecular structure of this compound validated?

X-ray crystallography is the gold standard for structural determination. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data, particularly for small-molecule crystallography . Key steps include:

Data collection using a diffractometer.

Structure solution via direct methods (SHELXS/SHELXD).

Refinement of atomic coordinates and thermal parameters (SHELXL).

Validation of hydrogen bonding and steric interactions using programs like Mercury or Olex5.

Q. Table 1: Key Analytical Techniques for Structural Validation

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Optimization strategies include:

- Solvent-free conditions : Reduces side reactions and simplifies purification (e.g., triazine synthesis via cotrimerization of nitriles with guanidine) .

- One-pot synthesis : Combines multiple steps (e.g., cyclization and functionalization) to improve efficiency .

- Catalyst screening : Acidic or basic catalysts (e.g., POCl) can enhance reaction rates, as seen in oxadiazole cyclization .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

Contradictions often arise from polymorphism or dynamic molecular behavior. A systematic approach includes:

Multi-technique validation : Cross-check NMR, IR, and mass spectrometry data. For example, H NMR can confirm substituent effects in pyrazole derivatives .

Computational modeling : Density Functional Theory (DFT) calculations can predict vibrational spectra or electronic properties to validate experimental observations.

Temperature-dependent studies : Assess conformational changes via variable-temperature NMR or crystallography .

Q. Table 2: Case Study – Data Contradiction in Isoxazole Derivatives

| Issue | Resolution Method | Reference |

|---|---|---|

| Discrepant NH stretching (IR) | Compare with DFT-simulated spectra | Triazole-thiol derivatives |

| Ambiguous crystallographic packing | Analyze Hirshfeld surfaces | SHELX refinement |

Q. What role do substituents (ethyl/methyl) play in the reactivity of this compound?

Substituents influence electronic and steric properties:

- Ethyl groups : Enhance solubility in non-polar solvents and stabilize intermediates via hydrophobic interactions.

- Methyl groups : Increase steric hindrance, potentially slowing nucleophilic attacks at the isoxazole ring .

- Electron-withdrawing/donating effects : Methoxy or halogen substituents (e.g., in pyrazole analogs) alter reaction pathways in cyclization or alkylation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。